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Compound Name:
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Cat. No.: B060094 Get Quote

An In-depth Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Introduction: Unveiling a Core Fluorinated Building
Block
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds

have emerged as indispensable tools for molecular design. The strategic incorporation of

fluorine can profoundly alter a molecule's physicochemical and biological properties, enhancing

metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide focuses on 2-Fluoro-1-
methyl-3-(trifluoromethyl)benzene (also known as 2-Fluoro-3-(trifluoromethyl)toluene), a key

aromatic building block. Its unique substitution pattern—an activating methyl group, a

deactivating fluorine atom, and a strongly deactivating trifluoromethyl group—creates a

complex electronic environment, offering a versatile platform for the synthesis of novel

chemical entities.

This document serves as a technical resource for researchers, synthetic chemists, and drug

development professionals. It moves beyond a simple data summary to provide a deeper

understanding of the causality behind the compound's properties, its reactivity profile, and its

potential applications, grounded in the principles of physical organic chemistry.
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Part 1: Core Physicochemical and Spectroscopic
Profile
The interplay of the three distinct substituents on the benzene ring governs the molecule's

fundamental properties. The highly electronegative fluorine and trifluoromethyl groups create a

polarized scaffold, influencing everything from boiling point to spectroscopic signatures.

Physical and Chemical Properties
The key identifying and physical properties of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
are summarized below. These values are critical for experimental design, reaction monitoring,

and purification.

Property Value Source

CAS Number 1214331-63-1 [5]

Molecular Formula C₈H₆F₄ [5]

Molecular Weight 178.13 g/mol [5]

Appearance Colorless to pale yellow liquid [6]

Purity Typically ≥95% [5]

Boiling Point

Not precisely documented, but

estimated to be in the range of

150-160 °C based on related

structures like α,α,α,2-

tetrafluorotoluene (154-155 °C)

[7]

Density

Not precisely documented, but

expected to be >1.2 g/cm³ due

to fluorination

Spectroscopic Fingerprint: A Guide to Structural
Elucidation
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Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical

compound.[8][9] The following is a predictive analysis of the key spectroscopic features of 2-
Fluoro-1-methyl-3-(trifluoromethyl)benzene, based on established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons and the methyl group. The electron-withdrawing nature of the F and

CF₃ groups will shift the aromatic protons downfield.

Aromatic Region (δ 7.0-7.8 ppm): Three distinct multiplets corresponding to the protons at

C4, C5, and C6. The proton at C4 will likely be a triplet, coupled to the protons at C5 and

the fluorine at C2. The proton at C6 will be a doublet of doublets, coupled to the proton at

C5 and the methyl group protons (long-range).

Methyl Protons (δ ~2.4 ppm): A singlet or a narrow doublet due to potential coupling with

the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon spectrum will reveal eight distinct signals. The carbons

attached to fluorine (C2 and C3) will exhibit significant C-F coupling.

Aromatic Carbons (δ 115-140 ppm): Six signals, with C2 and C3 showing large coupling

constants (¹JCF and ¹JCCF).

Trifluoromethyl Carbon (δ ~124 ppm): A characteristic quartet due to coupling with the

three fluorine atoms (¹JCF ≈ 270-275 Hz).[10][11]

Methyl Carbon (δ ~15-20 ppm): A single peak.

¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorinated

compounds.

Aryl Fluoride (δ ~ -110 to -130 ppm): A signal corresponding to the single fluorine atom at

C2.

Trifluoromethyl Group (δ ~ -60 to -65 ppm): A sharp singlet for the CF₃ group, as it is not

directly coupled to other fluorine atoms.[10][11]

Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent peak at m/z = 178.

Fragmentation: Expect losses of H, F, and CF₃, leading to fragments such as [M-F]⁺ (m/z

= 159) and [M-CF₃]⁺ (m/z = 109).

Infrared (IR) Spectroscopy:

C-H Stretch (Aromatic): ~3050-3100 cm⁻¹

C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹

C=C Stretch (Aromatic): ~1450-1600 cm⁻¹

C-F Stretch (Aryl-F & CF₃): Strong, characteristic absorptions in the 1100-1350 cm⁻¹

region.[12]

Part 2: Synthesis and Chemical Reactivity
Understanding the synthesis and predictable reactivity of 2-Fluoro-1-methyl-3-
(trifluoromethyl)benzene is crucial for its effective use as a chemical intermediate.

Synthetic Pathways
While a specific, published one-pot synthesis for this exact molecule is not readily available, its

structure can be assembled through established organofluorine chemistry principles. A logical

retrosynthetic approach would involve the sequential introduction of the key functional groups

onto a simpler aromatic core.

A plausible route could start from 2-fluoro-3-nitrotoluene, which can be synthesized from 2-

fluorotoluene.[13] The nitro group can then be converted to the trifluoromethyl group.

2-Fluorotoluene 2-Fluoro-3-nitrotoluene

Nitration
(HNO₃/H₂SO₄) 2-Fluoro-3-aminotoluene

Reduction
(e.g., Fe/HCl) Intermediate Diazonium Salt

Diazotization
(NaNO₂/HCl) 2-Fluoro-1-methyl-3-iodobenzene

Sandmeyer Reaction
(KI) 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Trifluoromethylation
(e.g., CF₃I, Cu catalyst)

Click to download full resolution via product page

Caption: A plausible multi-step synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene.
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Experimental Protocol: Trifluoromethylation via Copper Catalysis (Illustrative)

This protocol describes a general method for the final step shown in the diagram, a common

strategy for introducing CF₃ groups.[14]

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 2-Fluoro-1-methyl-3-

iodobenzene (1.0 eq), copper(I) iodide (0.2 eq), and a suitable polar aprotic solvent (e.g.,

DMF or NMP).

Reagent Addition: Add trifluoromethyl iodide (CF₃I, ~2.0 eq) or a Ruppert-Prakash reagent

(TMSCF₃) with a fluoride initiator.

Reaction Conditions: Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours.

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with aqueous ammonium chloride and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel to yield the final compound.

Reactivity and Directing Effects
The reactivity of the aromatic ring is dictated by the electronic contributions of its substituents.

This is particularly important for planning subsequent transformations, such as electrophilic

aromatic substitution (EAS).[15]

-CH₃ (Methyl): An activating group due to hyperconjugation and weak inductive effects. It

directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).

-F (Fluoro): A deactivating group overall due to its strong inductive electron withdrawal, but

its lone pairs provide resonance donation, making it ortho, para-directing (to C1, C3, and

C5).[16]

-CF₃ (Trifluoromethyl): A strongly deactivating group due to the powerful inductive effect of

the three fluorine atoms. It is a meta-director (to C2 and C4).[17]
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Legend

Activating (Ortho/Para) Deactivating (Meta) Deactivating (Ortho/Para) Predicted EAS Site

paraortho para meta

Click to download full resolution via product page

Caption: Competing directing effects for electrophilic aromatic substitution.

Analysis of Regioselectivity:

The positions C4 and C6 are the most likely sites for electrophilic attack.

Position C4: Is para to the activating methyl group, meta to the deactivating CF₃ group, and

para to the deactivating fluorine. This position benefits from the strongest activating effect

and is a point of convergence for the directing effects.
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Position C6: Is ortho to the activating methyl group. Steric hindrance from the adjacent

methyl group might slightly disfavor this position compared to C4.

Therefore, electrophilic substitution reactions (e.g., nitration, bromination) on this scaffold are

predicted to yield predominantly the 4-substituted product.

Part 3: Applications in Drug Discovery and
Development
The unique combination of substituents makes 2-Fluoro-1-methyl-3-
(trifluoromethyl)benzene a high-value intermediate in programs aimed at discovering new

therapeutics and agrochemicals.

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and

the CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4]

Designing this moiety into a drug candidate can block potential "soft spots" for metabolism,

thereby increasing the drug's half-life and bioavailability.[3]

Modulation of Lipophilicity and Permeability: Fluorine is highly lipophilic. The inclusion of both

F and CF₃ groups substantially increases the overall lipophilicity of a molecule, which can

enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4][18]

Fine-Tuning of pKa and Binding Affinity: The strong electron-withdrawing properties of the F

and CF₃ groups can lower the pKa of nearby acidic or basic functional groups. This

modulation can be critical for optimizing a drug's ionization state at physiological pH, which in

turn affects its solubility, permeability, and binding interactions with its biological target.[2]

Scaffold for Bioactive Molecules: The trifluoromethylaniline scaffold, accessible from related

nitro compounds, is a crucial precursor in synthesizing various pharmaceuticals, including

anti-inflammatory agents and kinase inhibitors.[3] This makes 2-Fluoro-1-methyl-3-
(trifluoromethyl)benzene a valuable starting material for generating libraries of diverse

compounds for high-throughput screening.

Part 4: Safety, Handling, and Storage
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As with any laboratory chemical, proper handling is essential to ensure safety. The following

information is based on data for structurally related fluorinated aromatic compounds.

Hazard Identification:

Flammability: May be a flammable liquid and vapor.[7][19][20] Keep away from heat, sparks,

and open flames.

Toxicity: May be harmful if swallowed or inhaled.[21]

Irritation: Causes skin and serious eye irritation.[6][7][19] May cause respiratory irritation.[22]

Recommended Handling and Storage Protocol:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from oxidizing agents and sources of ignition.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is more than just a chemical intermediate; it is

a carefully designed building block that embodies several key principles of modern medicinal

chemistry. Its properties are a direct result of the complex interplay between its activating and

deactivating substituents. A thorough understanding of its spectroscopic signature, reactivity,

and the strategic advantages conferred by its fluorinated motifs allows researchers to leverage

this compound for the rational design of next-generation pharmaceuticals, agrochemicals, and

advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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